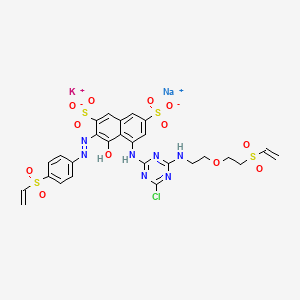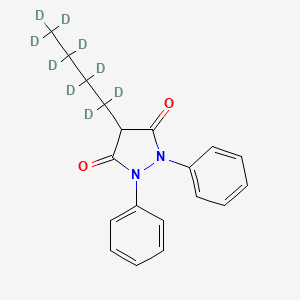
4-Cyano-3-(3-chlorophenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Cyano-3-(3-chlorophenylethyl)pyridine” is a compound useful in organic synthesis . It is also known as “3-[2-(3-Chlorophenyl)ethyl]-4-pyridinecarbonitrile” and "4-Pyridinecarbonitrile, 3-[2-(3-chlorophenyl)ethyl]-" .
Molecular Structure Analysis
The molecular formula of “4-Cyano-3-(3-chlorophenylethyl)pyridine” is C14H11ClN2 . The molecular weight is 242.70 .Scientific Research Applications
Medicinal Applications
Pyridine derivatives, including 4-Cyano-3-(3-chlorophenylethyl)pyridine, play a crucial role in modern medicinal chemistry due to their diverse biological activities. These compounds are instrumental in developing new therapeutic agents, showcasing a wide range of biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. The structural versatility of pyridine derivatives allows for effective binding with various enzymes and receptors, enabling numerous weak interactions that are key to their bioactivity. The research highlights the significant potential of pyridine derivatives in designing biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
Pyridine derivatives are integral to catalysis and organic synthesis, serving as key precursors and intermediates in synthesizing complex molecules. The structural and electronic properties of these compounds facilitate the formation of metal complexes, asymmetric catalysis, and the synthesis of a wide array of organic molecules. Recent reviews have emphasized the importance of pyridine derivatives in developing hybrid catalysts for synthesizing pyranopyrimidine scaffolds, a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability (Parmar et al., 2023).
Chemosensing
The high affinity of pyridine derivatives for various ions and neutral species makes them highly effective chemosensors. Their application in analytical chemistry as chemosensors is noteworthy, with potential uses in detecting different species, including anions, cations, and neutral molecules. This attribute is particularly valuable in environmental monitoring, agriculture, and healthcare diagnostics, where the detection of specific chemical species is crucial (Abu-Taweel et al., 2022).
properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-3-1-2-11(8-14)4-5-13-10-17-7-6-12(13)9-16/h1-3,6-8,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIEUSCEFWSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(C=CN=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652529 |
Source


|
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-(3-chlorophenylethyl)pyridine | |
CAS RN |
1076199-88-6 |
Source


|
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)